molecular formula C5H11NO3 B094780 (S)-5-amino-2-hydroxypentanoic acid CAS No. 16814-81-6

(S)-5-amino-2-hydroxypentanoic acid

Cat. No.: B094780
CAS No.: 16814-81-6
M. Wt: 133.15 g/mol
InChI Key: IWBTVBUNSFJIIE-BYPYZUCNSA-N
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Description

(S)-5-amino-2-hydroxypentanoic acid is an organic compound that belongs to the class of amino acids It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-amino-2-hydroxypentanoic acid typically involves the use of starting materials such as 2-oxopentanoic acid and ammonia. One common method is the reductive amination of 2-oxopentanoic acid using ammonia and a reducing agent like sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve high yields and enantioselectivity. Enzymatic methods often employ transaminases or amino acid dehydrogenases to convert precursor molecules into the target compound. These methods are advantageous due to their specificity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

(S)-5-amino-2-hydroxypentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a keto group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-amino-2-oxopentanoic acid.

    Reduction: Formation of 5-amino-2-hydroxypentane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-5-amino-2-hydroxypentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the biosynthesis of certain amino acids and peptides.

    Medicine: It has potential therapeutic applications due to its role in metabolic pathways.

    Industry: It is used in the production of pharmaceuticals and as a chiral intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of (S)-5-amino-2-hydroxypentanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for transaminases, leading to the formation of other amino acids. Additionally, it may interact with receptors involved in neurotransmission, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    ®-5-amino-2-hydroxypentanoic acid: The enantiomer of (S)-5-amino-2-hydroxypentanoic acid with different biological activity.

    2-amino-3-hydroxybutanoic acid: A structurally similar compound with a shorter carbon chain.

    5-amino-2-hydroxyhexanoic acid: A homologous compound with an additional carbon in the chain.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct biological activity and interactions compared to its enantiomer and other similar compounds. Its role as a precursor in biosynthetic pathways and its potential therapeutic applications further highlight its significance in scientific research.

Properties

IUPAC Name

(2S)-5-amino-2-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c6-3-1-2-4(7)5(8)9/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBTVBUNSFJIIE-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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